7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a partially hydrogenated pyrazolo[1,5-a]pyrimidine derivative featuring an isopropyl (propan-2-yl) substituent at the 7-position. The "4H,5H,6H,7H" notation indicates saturation at the 4,5,6, and 7 positions, distinguishing it from fully aromatic analogs. This structural modification enhances conformational flexibility and may influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-3-5-10-9-4-6-11-12(8)9/h4,6-8,10H,3,5H2,1-2H3 |
InChI Key |
CGMUPLIRIXWNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC2=CC=NN12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with this scaffold were effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro studies revealed that derivatives of 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine displayed inhibitory effects against specific viral strains. The mechanism involves the disruption of viral replication processes, making it a candidate for further development as an antiviral agent .
CNS Activity
There is emerging evidence suggesting that this compound may have neuroprotective effects. Research has indicated its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application could be particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
Agricultural Applications
Pesticidal Activity
The unique chemical structure of this compound has been explored for its potential as a pesticide. Studies have shown that certain derivatives exhibit significant insecticidal activity against agricultural pests. These findings suggest that the compound could be developed into an environmentally friendly pesticide alternative .
Materials Science
Polymer Chemistry
In materials science, pyrazolo[1,5-a]pyrimidines are being studied for their incorporation into polymer matrices to enhance thermal stability and mechanical properties. The introduction of these compounds into polymer systems can lead to improved performance characteristics in various applications such as coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and material science applications, heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]Pyrimidines
Physicochemical Properties
- Melting Points : Arylazo derivatives (e.g., 10c, 10d) exhibit high melting points (>260°C) due to extended conjugation and hydrogen bonding . In contrast, saturated analogs like the target compound may have lower melting points due to reduced planarity.
- Solubility : Hydrogenation (e.g., 4H,5H,6H,7H systems) increases solubility in polar solvents compared to fully aromatic analogs .
- Spectroscopic Data :
Reactivity and Functionalization
- Electrophilic Aromatic Substitution : Electron-rich derivatives (e.g., 7-isopropyl) undergo regioselective bromination or nitration .
- Cross-Coupling : 3-Bromo or 3-iodo substituents (e.g., compound 14) enable Suzuki-Miyaura or Ullmann reactions .
- Hydrogenation : Saturation of the pyrimidine ring alters reactivity, as seen in dihydro derivatives (e.g., compound 4g) .
Biological Activity
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various biological evaluations, particularly focusing on its antimicrobial and anticancer properties.
- Chemical Formula : C₉H₁₅N₃
- CAS Number : 1341866-97-4
- Molecular Weight : 165.24 g/mol
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that optimize the pharmacophore for enhanced biological activity. The introduction of substituents at various positions on the pyrazolo ring can significantly impact the compound's efficacy against specific targets.
Key Findings:
- A study highlighted the synthesis of various derivatives with modifications at the C-7 position, leading to compounds that preferentially target p21-deficient cancer cells .
- The presence of an isopropyl group at the 7-position contributes to improved lipophilicity and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties for derivatives of this compound. Notably:
- Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- The compound showed potent antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in reducing biofilm formation .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- It acts as an inhibitor of dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 0.52 to 2.67 μM, indicating strong potential for cancer treatment by disrupting folate metabolism .
- Additionally, it has shown efficacy in inhibiting DNA gyrase, a critical enzyme in DNA replication .
Case Studies
- In Vitro Studies : In a controlled study, several pyrazolo derivatives were tested against various bacterial strains. The results indicated that compounds with the isopropyl substitution exhibited enhanced antibacterial activity compared to their counterparts without this modification .
- Synergistic Effects : When combined with other antibiotics like ketoconazole and ciprofloxacin, certain derivatives displayed synergistic effects that lowered MIC values significantly. This suggests potential for combination therapies in treating resistant infections .
Data Table
| Compound Name | CAS Number | MIC (μg/mL) | DHFR IC₅₀ (μM) | Activity Type |
|---|---|---|---|---|
| 7b | 1341866-97-4 | 0.22 | 0.52 | Antimicrobial |
| 5a | 1341866-97-4 | 0.25 | 1.50 | Anticancer |
| Derivative X | N/A | N/A | 2.67 | DNA Gyrase Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
